![molecular formula C21H28N2O6 B15200443 (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure, and is functionalized with benzyloxycarbonyl and tert-butoxycarbonyl groups. These functional groups are often used in organic synthesis to protect reactive sites during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and the introduction of the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. The synthetic route may start with the cyclization of appropriate precursors under acidic or basic conditions, followed by the selective protection of amino and carboxyl groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected functional groups allow for selective reactions, making it valuable in multi-step synthetic pathways.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. Its structure may mimic certain natural products or pharmaceuticals, providing insights into their mechanisms of action.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The pyrrolo[3,4-c]pyridine core is a common motif in many bioactive molecules, suggesting that this compound could serve as a lead compound for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals or as a building block for advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl and tert-butoxycarbonyl groups can influence the compound’s solubility, stability, and ability to cross cell membranes, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(3aR,7aS)-2-((Benzyloxy)carbonyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and stability.
(3aR,7aS)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid: Lacks the benzyloxycarbonyl group, potentially altering its solubility and protection during synthesis.
Octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid: The simplest form, without any protecting groups, making it more reactive but less stable.
Uniqueness
The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups in (3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid provides a unique combination of stability and reactivity. These protecting groups allow for selective reactions and protect the core structure during multi-step synthesis, making it a versatile intermediate in organic chemistry.
Properties
Molecular Formula |
C21H28N2O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(3aR,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
InChI |
InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)22-10-9-21(17(24)25)14-23(12-16(21)11-22)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16-,21-/m1/s1 |
InChI Key |
PDCPYECTFOBSNT-IIBYNOLFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(CN(C[C@H]2C1)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CN(CC2C1)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


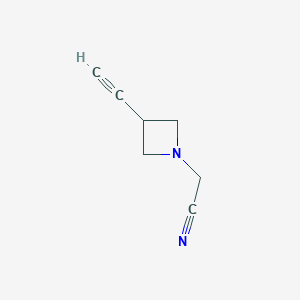
![(5S)-5-(5-Vinylquinuclidin-2-yl)-5H-1,12-(epiethane[1,2]diylidene)-7,11-(metheno)[1]oxacycloundecino[4,3-c]pyridine](/img/structure/B15200394.png)
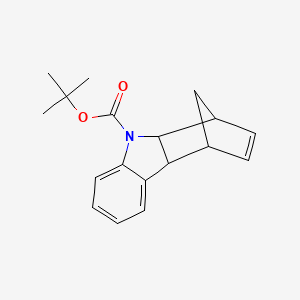

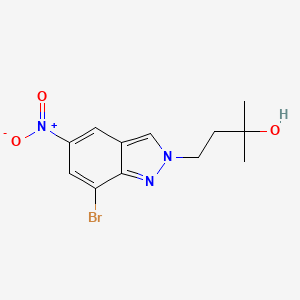
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
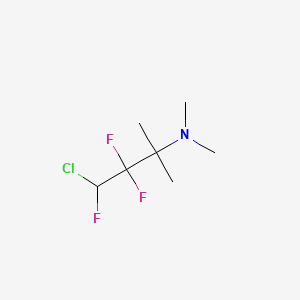
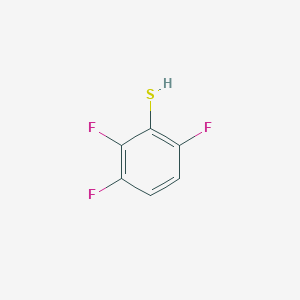


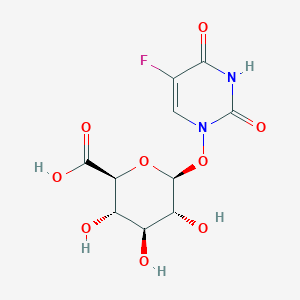
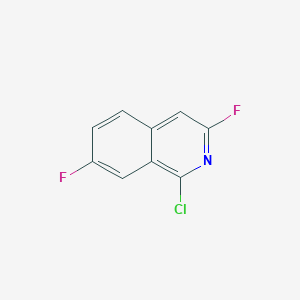
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
